

# ATC0065: A Technical Guide on its Potential as an Anxiolytic Agent

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## Compound of Interest

Compound Name: ATC0065

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## Abstract

**ATC0065** is a potent and selective, non-peptidic antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Preclinical evidence suggests that **ATC0065** possesses significant anxiolytic-like properties. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of **ATC0065**, positioning it as a molecule of interest for the development of novel anxiolytic therapies. All presented data is based on available preclinical findings; to date, no clinical trial data for **ATC0065** in anxiety disorders has been publicly disclosed.

## Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, and there remains a significant need for novel therapeutic agents with improved efficacy and tolerability profiles. The melanin-concentrating hormone (MCH) system, particularly the MCHR1, has emerged as a promising target for the development of new anxiolytics. MCH is a neuropeptide implicated in the regulation of various physiological processes, including mood and stress responses.

**ATC0065** has been identified as a potent and orally active MCHR1 antagonist, demonstrating a promising profile in preclinical models of anxiety.

## Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **ATC0065**.

Table 1: In Vitro Activity of **ATC0065**

Parameter	Species	Value	Reference
Binding Affinity (IC50)	Human MCHR1	15.7 ± 1.95 nM	[1]
Antagonist Activity (IC50)	Human MCHR1 (MCH-stimulated [35S]GTPγS binding)	21.4 ± 1.57 nM	[1]

Table 2: In Vivo Anxiolytic-Like Efficacy of **ATC0065**

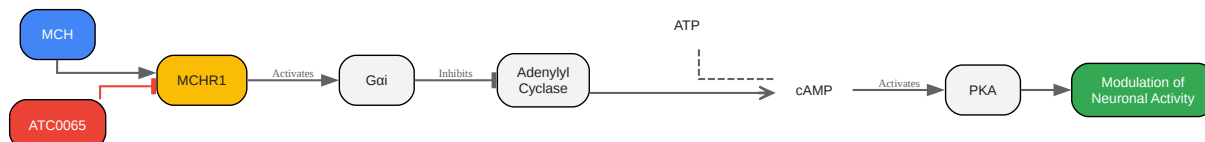
Animal Model	Species	Administration Route	Dose Range	Observed Effect	Reference
Elevated Plus-Maze Test (Swim Stress-Induced Anxiety)	Rat	Oral	3 - 30 mg/kg	Significantly reversed stress-induced anxiety	[1]
Stress-Induced Hyperthermia Test	Mouse	Oral	3 - 30 mg/kg	Significantly reversed stress-induced hyperthermia	[1]

## Mechanism of Action: MCHR1 Signaling

**ATC0065** exerts its anxiolytic-like effects by antagonizing the MCHR1. This G protein-coupled receptor (GPCR) is known to couple to inhibitory G proteins (Gai/o) and Gq proteins (Gαq).

## Gαi-Coupled Signaling Pathway

Activation of the G $\alpha$ i subunit by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. By blocking this pathway, **ATC0065** can prevent the MCH-mediated inhibition of neuronal activity in circuits relevant to anxiety.

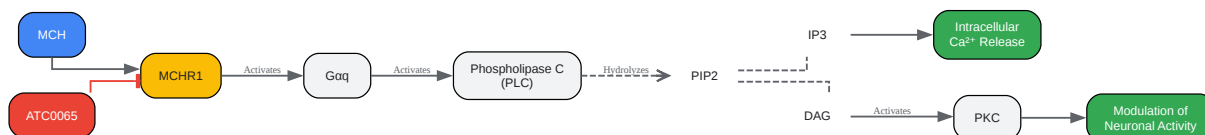


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### MCHR1 G $\alpha$ i-Coupled Signaling Pathway

## G $\alpha$ q-Coupled Signaling Pathway

Coupling of MCHR1 to G $\alpha$ q activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, and DAG activates protein kinase C (PKC). **ATC0065** blocks these downstream signaling events by preventing the initial receptor activation.



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### MCHR1 G $\alpha$ q-Coupled Signaling Pathway

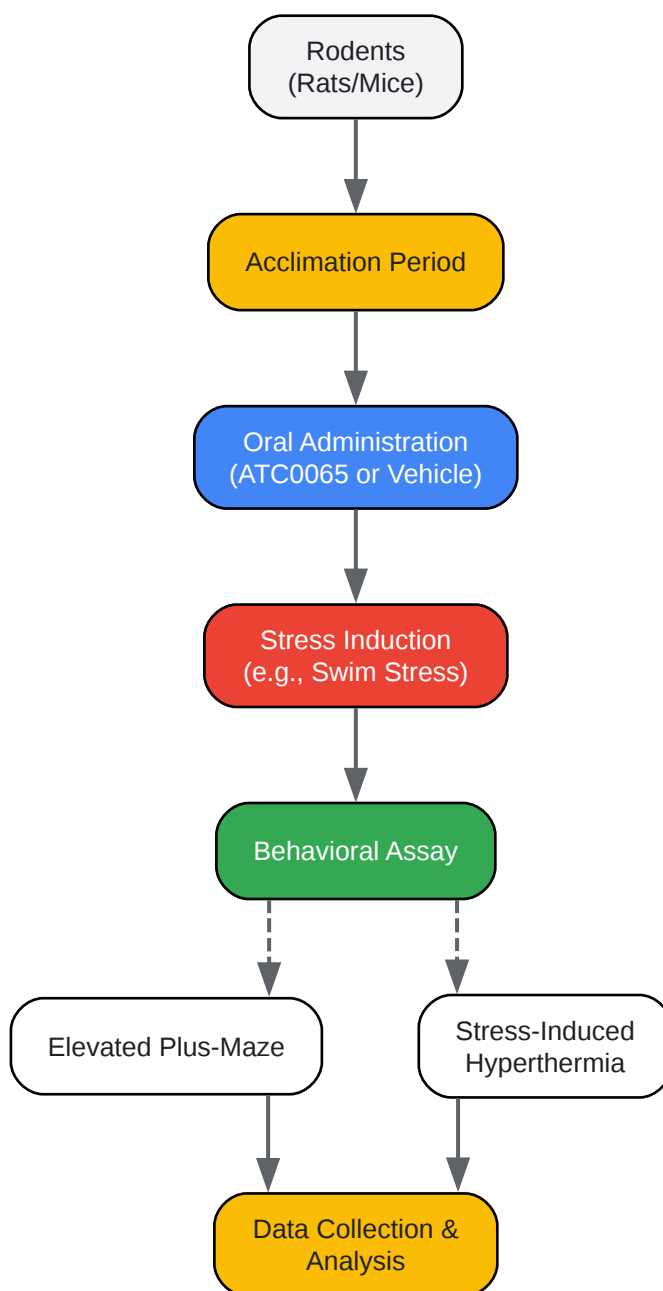
## Detailed Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited for **ATC0065**.

## In Vitro MCHR1 Binding and Functional Assays

- Objective: To determine the binding affinity and functional antagonist activity of **ATC0065** at the human MCHR1.
- Methodology: [<sup>35</sup>S]GTPyS Binding Assay
  - Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1.
  - Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl<sub>2</sub>, EDTA, and NaCl.
  - Incubation: Membranes are incubated with varying concentrations of **ATC0065**, a fixed concentration of MCH (agonist), and [<sup>35</sup>S]GTPyS.
  - Separation: Bound and free [<sup>35</sup>S]GTPyS are separated by rapid filtration through glass fiber filters.
  - Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
  - Data Analysis: The IC<sub>50</sub> value, representing the concentration of **ATC0065** that inhibits 50% of the MCH-stimulated [<sup>35</sup>S]GTPyS binding, is calculated.

## In Vivo Anxiolytic Activity Models



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#### General Workflow for In Vivo Anxiolytic Testing

- 4.2.1. Elevated Plus-Maze (EPM) Test
  - Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.

- Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
- Procedure:
  - Animals are subjected to a stressor (e.g., forced swim) prior to the test.
  - **ATC0065** or vehicle is administered orally at a specified time before the test.
  - Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).
  - Behavior is recorded and analyzed for parameters such as the time spent in and the number of entries into the open and closed arms.
- Endpoint: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
- 4.2.2. Stress-Induced Hyperthermia (SIH) Test
  - Principle: Stressful stimuli, such as handling and rectal temperature measurement, induce a transient rise in body temperature in mice. Anxiolytic drugs can attenuate this response.
  - Procedure:
    - The basal rectal temperature of the mice is measured (T1).
    - The mice are returned to their home cage for a short period (e.g., 10 minutes) to induce stress.
    - The rectal temperature is measured again (T2).
    - **ATC0065** or vehicle is administered orally prior to the first temperature measurement.
  - Endpoint: The change in temperature ( $\Delta T = T2 - T1$ ) is calculated. A reduction in  $\Delta T$  by **ATC0065** compared to the vehicle group indicates an anxiolytic-like effect.

## Pharmacokinetics and Clinical Status

There is currently no publicly available information on the pharmacokinetics of **ATC0065** in humans or on any clinical trials investigating its efficacy as an anxiolytic agent. Further research is required to determine its safety, tolerability, and pharmacokinetic profile in human subjects.

## Conclusion

**ATC0065** is a potent MCHR1 antagonist with a compelling preclinical profile as a potential anxiolytic agent. It demonstrates high affinity for its target and efficacy in validated animal models of anxiety. The well-defined mechanism of action through the MCHR1 signaling pathway provides a strong rationale for its further development. The data presented in this guide underscore the potential of **ATC0065** and warrant further investigation into its clinical utility for the treatment of anxiety disorders.

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## References

- 1. Anxiolytic- and antidepressant-like profile of ATC0065 and ATC0175: nonpeptidic and orally active melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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